molecular formula C17H15FN2O2S B2747514 N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 868368-79-0

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2747514
CAS No.: 868368-79-0
M. Wt: 330.38
InChI Key: SFTWKWIZGFFUKP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of 4-fluorobenzo[d]thiazole with 4-isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-isopropoxybenzamide
  • N-(4-bromobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Uniqueness

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-10(2)22-12-8-6-11(7-9-12)16(21)20-17-19-15-13(18)4-3-5-14(15)23-17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWKWIZGFFUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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